2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
2-(2-dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3PS.ClH/c1-13(2,12)4-3-7-9-6(5-14-7)8(10)11;/h5H,3-4H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAMMUHLUFLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC1=NC(=CS1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClNO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method involves the reaction of thiazole derivatives with phosphorylated reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphorylethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated thiazole derivatives, while reduction may produce thiazole carboxylic acids with modified side chains.
Scientific Research Applications
2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but without the hydrochloride group.
1,3-Thiazole-4-carboxylic acid derivatives: Compounds with variations in the side chains attached to the thiazole ring.
Uniqueness
2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and enzyme inhibition activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the thiazole ring and a carboxylic acid group, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 270.24 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against common pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antimicrobial activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 15 | 1.95 | Staphylococcus spp. |
| Compound 15 | 15.62 | Enterococcus faecalis |
| Compound 15 | 125 | Escherichia coli |
This suggests that derivatives of thiazole, including the compound , may possess similar antimicrobial properties.
Enzyme Inhibition
Thiazole derivatives are also recognized for their ability to inhibit various enzymes. For example, a study on related compounds showed that certain thiazolidine derivatives effectively inhibited tyrosinase activity, which is crucial in melanin production . The compound's structure may allow it to interact similarly with other enzymes, potentially leading to therapeutic applications in skin disorders or pigmentation issues.
Case Studies
- Inhibition of Tyrosinase : In a comparative study, thiazolidine derivatives were synthesized and evaluated for their tyrosinase inhibition capabilities. The most effective compound demonstrated a competitive inhibition mechanism with an IC50 value significantly lower than that of standard inhibitors . This finding suggests potential applications in treating hyperpigmentation disorders.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazole derivatives against several bacterial strains, including resistant strains. The results indicated that certain modifications in the thiazole structure led to enhanced antibacterial activity, supporting the hypothesis that structural variations can significantly affect biological efficacy .
Research Findings and Discussion
The biological activities associated with 2-(2-Dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid; hydrochloride align with those observed in other thiazole derivatives. Key findings include:
- Antimicrobial Activity : Thiazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The ability to inhibit critical enzymes like tyrosinase suggests potential applications in cosmetic formulations or treatments for pigmentation disorders.
- Structural Influence : Variations in substituents on the thiazole ring can significantly alter biological activity, indicating a need for further research into structure-activity relationships.
Q & A
Q. What are the recommended methods for synthesizing 2-(2-dimethylphosphorylethyl)-1,3-thiazole-4-carboxylic acid hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring. A common approach includes:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux conditions.
- Phosphorylethyl side-chain introduction : Phosphorylation of a pre-functionalized ethyl group via Arbuzov or Michaelis-Becker reactions using dimethylphosphite.
- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions, followed by acidification with HCl to yield the hydrochloride salt.
Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (60–100°C), and purification via recrystallization or column chromatography. Analytical techniques like NMR and HPLC are critical for verifying purity (>95%) and structural integrity .
Q. How can researchers characterize the purity and structural identity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : H and C NMR to confirm the thiazole ring, phosphorylethyl side chain, and carboxylic acid group. P NMR is particularly useful for verifying the dimethylphosphoryl moiety.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (CHClNOPS, MW 269.69).
- HPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity.
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) can resolve bond lengths and angles.
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base. It is soluble in polar solvents (e.g., water, DMSO) but less so in non-polar solvents (e.g., hexane).
- Stability : Store at –20°C under inert conditions to prevent hydrolysis of the phosphoryl group or degradation of the thiazole ring. Stability in solution varies with pH; avoid prolonged exposure to strong acids/bases .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for resolving the crystal structure of this compound?
- Crystallization : Use slow evaporation from a mixture of ethanol/water or DMSO/ether to obtain high-quality single crystals.
- Data collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å), especially for resolving light atoms (e.g., phosphorus).
- Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis to confirm salt formation .
Q. What strategies are effective for studying structure-activity relationships (SAR) involving the phosphorylethyl and thiazole moieties?
- Analog synthesis : Prepare derivatives with modified phosphoryl groups (e.g., diethyl instead of dimethyl) or thiazole substituents (e.g., methyl at position 2).
- Biological assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., kinase or phosphatase targets). Compare IC values to correlate structural changes with activity.
- Computational modeling : Use DFT calculations or molecular docking to predict binding modes and electronic effects of the phosphoryl group .
Q. How should researchers address contradictions in biological activity data across different studies?
- Control experiments : Validate assay conditions (e.g., pH, ionic strength) that may affect compound stability or interaction with targets.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC). Consider batch-to-batch variability in compound purity.
- Orthogonal assays : Confirm activity with complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
Q. What methodologies are recommended for investigating this compound’s potential as a kinase inhibitor?
- Kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) to screen for inhibitory activity.
- Mechanistic studies : Perform ATP-competitive assays with P-ATP or fluorescent probes to determine inhibition mode (competitive/non-competitive).
- Cellular validation : Assess downstream signaling (e.g., phosphorylation status via Western blot) in cell lines treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
